molecular formula C15H18N2O2 B480305 N,N-Diethyl-2-(3-formyl-indol-1-yl)-acetamide CAS No. 347320-56-3

N,N-Diethyl-2-(3-formyl-indol-1-yl)-acetamide

Cat. No. B480305
CAS RN: 347320-56-3
M. Wt: 258.32g/mol
InChI Key: RLVJVUVKYOQMHN-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(3-formyl-indol-1-yl)-acetamide, also known as DI-FI-A, is a synthetic compound that has been studied extensively in the scientific research community due to its unique properties. This compound has unique chemical and biochemical properties, which make it a useful tool in the laboratory. DI-FI-A has a wide range of applications in scientific research, including applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

  • Pyrrole and Indole Alkaloids from Endophytic Fungi :

    • Research on endophytic ascomycetous fungus, Fusarium incarnatum, isolated from mangrove plants, led to the isolation of new pyrrole alkaloids and indole derivatives, showcasing the potential of natural sources for discovering novel compounds with potential applications in pharmacology and material science (Li et al., 2008).
  • Antiallergic Agents :

    • A study on N-(pyridin-4-yl)-(indol-3-yl)alkylamides indicated their potential as antiallergic compounds, suggesting that similar compounds like N,N-Diethyl-2-(3-formyl-indol-1-yl)-acetamide might possess antiallergic properties (Menciu et al., 1999).
  • Synthesis and Functionalization :

    • A process chemistry study for synthesizing a key intermediate for a β3-adrenergic receptor agonist highlighted various methods for constructing and functionalizing indole derivatives, pertinent to the synthesis of compounds like N,N-Diethyl-2-(3-formyl-indol-1-yl)-acetamide (Ikunaka et al., 2007).
  • Nucleophilic Substitution Reactions :

    • Research on N-2-(1-Hydroxyindol-3-yl)ethylindole-3-acetamide demonstrated nucleophilic substitution reactions, providing insight into the chemical reactivity and potential applications in synthetic chemistry (Nakai et al., 2003).
  • Anti-Proliferative Properties :

    • A study on new compounds isolated from Selaginella pulvinata revealed their anti-proliferative effects on cancer cells, suggesting a potential avenue for the development of anticancer drugs using similar indole derivatives (Wang et al., 2016).
  • Molecular Docking and Drug Design :

    • An indole acetamide derivative was synthesized and characterized for its anti-inflammatory properties using molecular docking studies, highlighting the potential of such compounds in drug discovery (Al-Ostoot et al., 2020).
  • Micellar Liquid Chromatography and Detection :

    • A micellar liquid chromatographic method with fluorometric detection was developed for plant growth regulators, including indole derivatives, underscoring the importance of analytical techniques in the study of such compounds (Sánchez et al., 1996).
  • Antioxidant Properties :

    • The synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and their evaluation for antioxidant activity demonstrated the potential of indole derivatives in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

properties

IUPAC Name

N,N-diethyl-2-(3-formylindol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-3-16(4-2)15(19)10-17-9-12(11-18)13-7-5-6-8-14(13)17/h5-9,11H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVJVUVKYOQMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-2-(3-formyl-indol-1-yl)-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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